![molecular formula C13H14N8OS B2503892 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide CAS No. 1448125-88-9](/img/structure/B2503892.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . This compound has a molecular formula of C14H14N6O .
Synthesis Analysis
The synthesis of such compounds often involves the scaffold replacement/ring cleavage strategy . The [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids are a new class of chemotypes that have shown interesting antiproliferative activity against lung cancer cells .Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[4,5-d]pyrimidine ring, which is isoelectronic with purines . This ring system has been proposed as a possible surrogate of the purine ring . The compound also contains an ethyl group and a thiazol-2-yl group .Chemical Reactions Analysis
The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 and a topological polar surface area of 85.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Transformations
Researchers have developed synthesis methods for triazolo[4,3-a]pyrimidines and related compounds through innovative chemical processes. For example, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction, showcasing the flexibility and reactivity of these compounds under specific conditions (Lashmanova et al., 2019). Similarly, Abdelhamid et al. (2004) described the synthesis of triazolo[4,3-a]pyrimidines through reactions of hydrazonoyl halides, highlighting the versatility of these methods in creating a range of heterocyclic compounds (Abdelhamid et al., 2004).
Biological Activities and Applications
The antimicrobial evaluation of thienopyrimidine derivatives, as discussed by Bhuiyan et al. (2006), presents a significant area of application, where these compounds exhibit pronounced antimicrobial activity (Bhuiyan et al., 2006). Fadda et al. (2017) explored the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).
Potential Anticancer Applications
The synthesis of new 3-heteroarylindoles as potential anticancer agents by Abdelhamid et al. (2016) further demonstrates the diverse application spectrum of these compounds. Their study highlighted the moderate to high anticancer activity of synthesized compounds against the MCF-7 human breast carcinoma cell line, suggesting their potential in cancer research (Abdelhamid et al., 2016).
Wirkmechanismus
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, studies have shown that TP derivatives can inhibit the colony formation of H1650 cells, induce apoptosis possibly through the intrinsic apoptotic pathways, and arrest the cell cycle at the G2/M phase .
Zukünftige Richtungen
The triazolo pyrimidine/thiourea hybrids, to which this compound belongs, are a new class of chemotypes possessing interesting antiproliferative activity against lung cancer cells . They could potentially be utilized for designing new antitumor agents . Further studies are needed to explore their full potential.
Eigenschaften
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8OS/c1-2-21-11-9(18-19-21)10(15-7-16-11)20-5-8(6-20)12(22)17-13-14-3-4-23-13/h3-4,7-8H,2,5-6H2,1H3,(H,14,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLRNEWSYDZNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC=CS4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
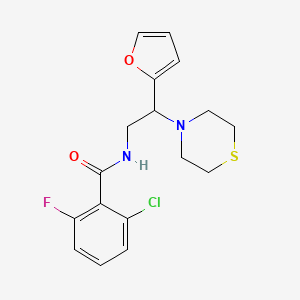
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)
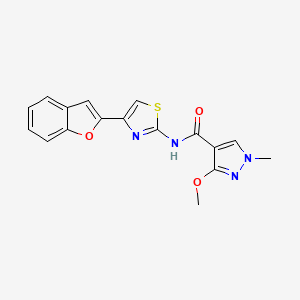

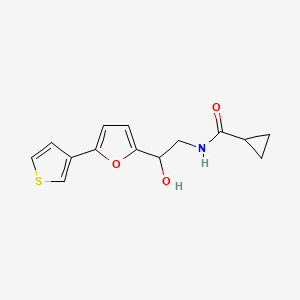
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)
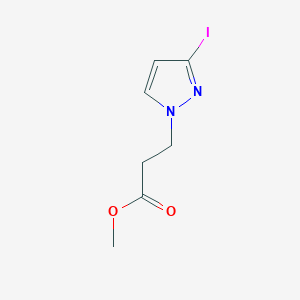
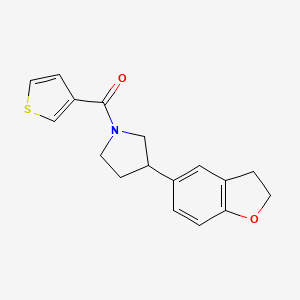
![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)